1-[4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves several steps. One common method includes the condensation of 3-bromobenzaldehyde with 2-methyl-1,4-dihydropyrimidine-5-carboxylic acid, followed by cyclization and acetylation . The reaction conditions typically involve the use of a strong acid or base as a catalyst and heating to promote the cyclization process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone undergoes various chemical reactions, including:
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects . For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell death . In cancer research, it is believed to interfere with the signaling pathways that regulate cell growth and division .
Comparison with Similar Compounds
1-[4-(3-Bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone can be compared with other benzimidazole derivatives, such as:
- 1-(4-Bromophenyl)-2-{[1-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl]sulfanyl}ethanone
- 1-(4-Bromophenyl)-2-((5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H16BrN3O |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
1-[4-(3-bromophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone |
InChI |
InChI=1S/C19H16BrN3O/c1-11-17(12(2)24)18(13-6-5-7-14(20)10-13)23-16-9-4-3-8-15(16)22-19(23)21-11/h3-10,18H,1-2H3,(H,21,22) |
InChI Key |
UHMNBZNTNZPTJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)Br)C(=O)C |
Origin of Product |
United States |
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